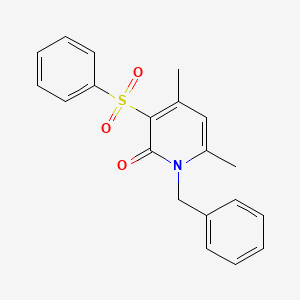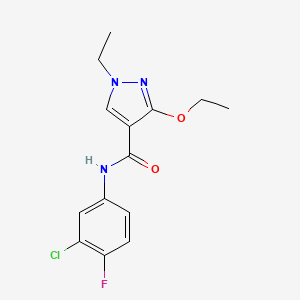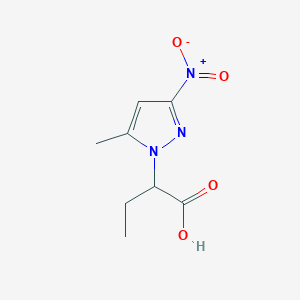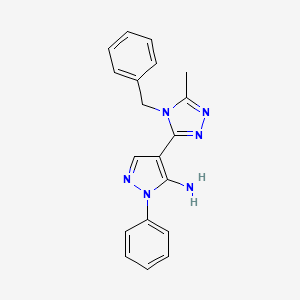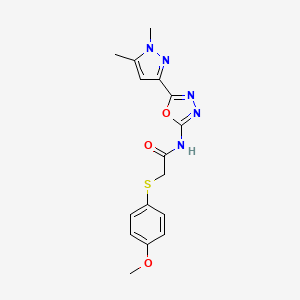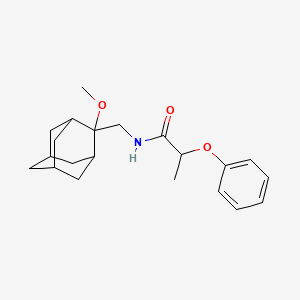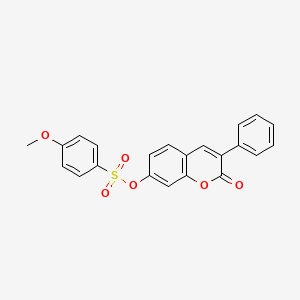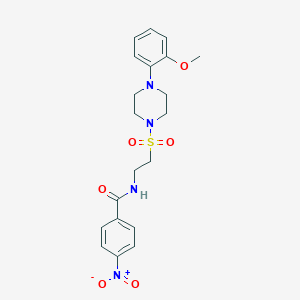
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals . It also contains a sulfonyl group, a nitro group, and a methoxyphenyl group .
Molecular Structure Analysis
The compound’s structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to one of the nitrogen atoms of the piperazine ring, and a nitrobenzamide group attached to the ethyl group .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the nitro group might make the compound more reactive .科学的研究の応用
Radiolabeled Antagonists for Neurotransmission Studies
[N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide] and similar compounds have been synthesized and evaluated for their potential in studying neurotransmission using imaging techniques like positron emission tomography (PET). For instance, derivatives such as [18F]p-MPPF have been utilized as radiolabeled antagonists to study the serotonin 5-HT1A receptors, aiding in the understanding of serotonergic neurotransmission in various animal models and humans (Plenevaux et al., 2000).
Pharmacological Properties for Gastrointestinal Motility
Compounds structurally related to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide have been synthesized to evaluate their effects on gastrointestinal motility. These benzamide derivatives have been shown to accelerate gastric emptying and increase the frequency of defecation, indicating potential as novel prokinetic agents with a focus on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Dopamine Receptor Ligand Studies
Research has been conducted on derivatives of this compound to explore their binding profiles to dopamine receptors, specifically looking at their affinity and selectivity towards dopamine D(4) receptors. These studies are crucial for developing new therapeutic agents targeting neurological and psychiatric disorders by modulating dopamine receptor activity (Perrone et al., 2000).
Antioxidant Properties
Investigations into the antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives, containing a substituted phenyl piperazin-1-yl moiety, have shown promising results. These compounds have been screened for their ability to scavenge free radicals and reduce oxidative stress, highlighting their potential therapeutic applications in conditions caused by oxidative damage (Malík et al., 2017).
Imaging Agent Development for PET
The synthesis and characterization of compounds like N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[18F]fluorobenzamide have been reported for their potential as brain imaging agents in PET studies. These compounds exhibit high brain uptake and specificity, making them promising candidates for in vivo quantification of receptor sites in neuropsychiatric disorders (Mou et al., 2009).
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-5-3-2-4-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-8-17(9-7-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMHKHHHDXWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)

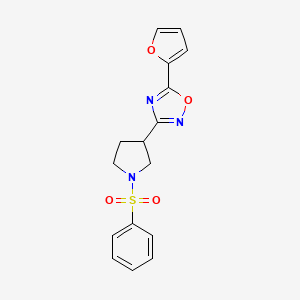
![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
